molecular formula C10H8O3 B1369418 6-Methylbenzofuran-2-carboxylic acid CAS No. 50779-65-2

6-Methylbenzofuran-2-carboxylic acid

Cat. No.: B1369418
CAS No.: 50779-65-2
M. Wt: 176.17 g/mol
InChI Key: STGSJLZWQHRTGE-UHFFFAOYSA-N
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Description

6-Methylbenzofuran-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H8O3 It is a derivative of benzofuran, characterized by a methyl group at the 6th position and a carboxylic acid group at the 2nd position of the benzofuran ring

Mechanism of Action

Target of Action

6-Methylbenzofuran-2-carboxylic acid, like other benzofuran derivatives, has been shown to have a broad range of biological activities . . Benzofuran derivatives have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit enzyme activity, disrupt protein-protein interactions, or modulate receptor signaling .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation (in the case of anti-tumor activity), bacterial metabolism (in the case of antibacterial activity), oxidative stress responses (in the case of anti-oxidative activity), and viral replication (in the case of anti-viral activity) .

Result of Action

Based on the known activities of benzofuran derivatives, it can be speculated that this compound may have effects such as inhibiting cell growth (in the case of anti-tumor activity), killing or inhibiting the growth of bacteria (in the case of antibacterial activity), protecting cells from oxidative damage (in the case of anti-oxidative activity), and inhibiting viral replication (in the case of anti-viral activity) .

Biochemical Analysis

Biochemical Properties

6-Methylbenzofuran-2-carboxylic acid is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. As a histone deacetylase inhibitor, it blocks the activity of histone deacetylases, which are enzymes responsible for removing acetyl groups from histone proteins. This inhibition leads to an increase in acetylation levels, affecting gene expression and cellular functions. Additionally, this compound interacts with other biomolecules such as diuretics and ligands, further influencing its biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting histone deacetylases, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce cell death, making it a promising candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with histone deacetylases. This binding inhibits the enzyme’s activity, leading to increased acetylation of histone proteins. The resulting changes in chromatin structure facilitate the transcription of genes involved in various cellular processes. Additionally, this compound may interact with other biomolecules, contributing to its overall mechanism of action .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit histone deacetylases and modulate gene expression without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism may affect metabolic flux and metabolite levels, impacting its overall efficacy and safety. Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Methylbenzofuran-2-carboxylic acid involves the cyclization of o-hydroxybenzophenone derivatives. For example, the compound can be synthesized by the reaction of 6-methyl-2-hydroxybenzophenone with diazomethyl-trimethyl-silane in toluene at room temperature. The reaction is typically carried out for 6 hours, followed by purification using silica gel flash chromatography.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the methyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and corresponding reduced forms.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

6-Methylbenzofuran-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

    Benzofuran-2-carboxylic acid: Lacks the methyl group at the 6th position, resulting in different chemical properties and reactivity.

    6-Methylbenzofuran: Lacks the carboxylic acid group, affecting its solubility and biological activity.

    2-Methylbenzofuran-3-carboxylic acid: Has a different substitution pattern, leading to variations in its chemical behavior and applications.

Uniqueness: 6-Methylbenzofuran-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the benzofuran ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGSJLZWQHRTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604263
Record name 6-Methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50779-65-2
Record name 6-Methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1-benzofuran-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(2-formyl-5-methylphenoxy)acetonitrile (11.12 g, 63.5 mmol) in 244 mL of EtOH was added KOH (14.85 g, 265 mmol), and the mixture was refluxed overnight. The reaction mixture was cooled to room temperature and the solvent was evaporated until a thick slurry was obtained, which was diluted with 204 mL H2O. To the resulting solution was added concentrated HCl, a white precipitate formed, and the mixture was filtered, the solid was washed with H2O and dried under the vacuum oven at 50° C. to yield 6-methylbenzofuran-2-carboxylic acid (11.2 g). LCMS retention time=1.00 minutes (LC method 3); MS (m−1)=175.0. 1H NMR (400 MHz, DMSO-d6) δ 2.45 (s, 3H), 7.13-7.18 (m, 1H), 7.47 (s, 2H), 7.62 (d, J=8.0 Hz, 1H).
Name
2-(2-formyl-5-methylphenoxy)acetonitrile
Quantity
11.12 g
Type
reactant
Reaction Step One
Name
Quantity
14.85 g
Type
reactant
Reaction Step One
Name
Quantity
244 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
204 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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